Allisartan Isoproxil
Allisartan Isoproxil
Allisartan Isoproxil is an angiotensin II receptor antagonist used to treat mild to moderate essential hypertension.
Brand Name:
Vulcanchem
CAS No.:
947331-05-7
VCID:
VC0518020
InChI:
InChI=1S/C27H29ClN6O5/c1-4-5-10-22-29-24(28)23(26(35)37-16-38-27(36)39-17(2)3)34(22)15-18-11-13-19(14-12-18)20-8-6-7-9-21(20)25-30-32-33-31-25/h6-9,11-14,17H,4-5,10,15-16H2,1-3H3,(H,30,31,32,33)
SMILES:
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCOC(=O)OC(C)C)Cl
Molecular Formula:
C27H29ClN6O5
Molecular Weight:
553 g/mol
Allisartan Isoproxil
CAS No.: 947331-05-7
Inhibitors
VCID: VC0518020
Molecular Formula: C27H29ClN6O5
Molecular Weight: 553 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 947331-05-7 |
---|---|
Product Name | Allisartan Isoproxil |
Molecular Formula | C27H29ClN6O5 |
Molecular Weight | 553 g/mol |
IUPAC Name | propan-2-yloxycarbonyloxymethyl 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
Standard InChI | InChI=1S/C27H29ClN6O5/c1-4-5-10-22-29-24(28)23(26(35)37-16-38-27(36)39-17(2)3)34(22)15-18-11-13-19(14-12-18)20-8-6-7-9-21(20)25-30-32-33-31-25/h6-9,11-14,17H,4-5,10,15-16H2,1-3H3,(H,30,31,32,33) |
Standard InChIKey | XMHJQQAKXRUCHI-UHFFFAOYSA-N |
SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCOC(=O)OC(C)C)Cl |
Canonical SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCOC(=O)OC(C)C)Cl |
Appearance | Solid powder |
Description | Allisartan Isoproxil is an angiotensin II receptor antagonist used to treat mild to moderate essential hypertension. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | allisartan isoproxil ALS-3 compound |
Reference | 1: Li Y, Li XH, Huang ZJ, Yang GP, Zhang GG, Zhao SP, Guo Y, Lu SJ, Ma JL, Meng FB, Chen P, Yuan H. A randomized, double blind, placebo-controlled, multicenter phase II trial of Allisartan Isoproxil in essential hypertensive population at low-medium risk. PLoS One. 2015 Feb 18;10(2):e0117560. doi: 10.1371/journal.pone.0117560. PubMed PMID: 25693004; PubMed Central PMCID: PMC4333341. 2: Liu Y, Wang H, Cheng Y, Sun J, Qiao J, Lu H, Zhu L, Gong L, Ren J. A 26-week repeated-dose toxicity study of allisartan isoproxil in Sprague-Dawley rats. Drug Chem Toxicol. 2013 Oct;36(4):443-50. doi: 10.3109/01480545.2013.776580. PubMed PMID: 23534454. |
PubChem Compound | 24748496 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume